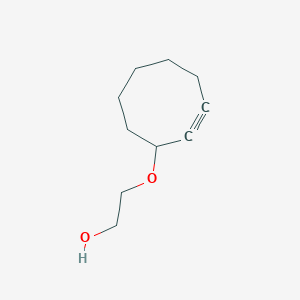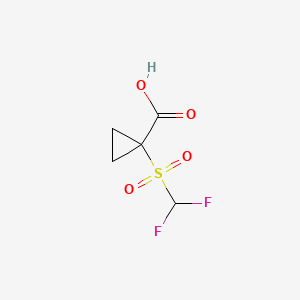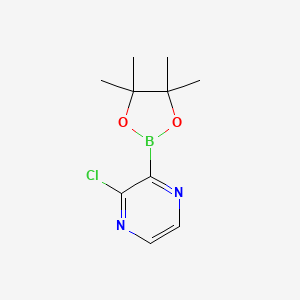
3-Chloropyrazin-2-ylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used as a building block in various chemical syntheses, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a suitable pyrazine precursor. One common method is the palladium-catalyzed borylation of 2-chloropyrazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Substitution Reactions: Often carried out in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
科学研究应用
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials science.
作用机制
The mechanism by which 2-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects is primarily through its role as a boron-containing reagent In cross-coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with a palladium catalyst This is followed by reductive elimination to form the desired product
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
2-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both a chloro group and a boronate ester allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C10H14BClN2O2 |
|---|---|
分子量 |
240.50 g/mol |
IUPAC 名称 |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-8(12)14-6-5-13-7/h5-6H,1-4H3 |
InChI 键 |
QWBVKQGLVQEALY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

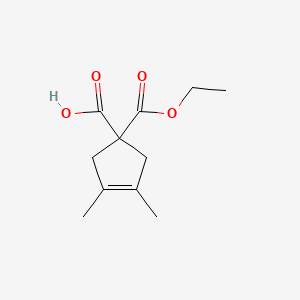
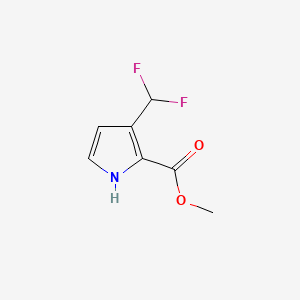
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
